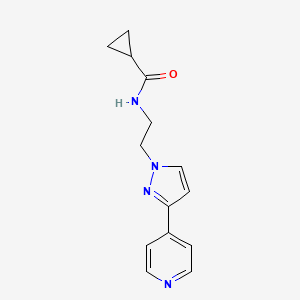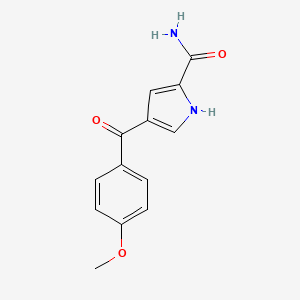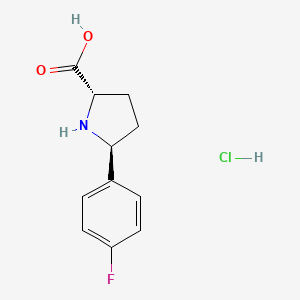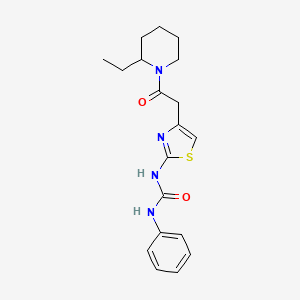
1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry . Continuous-rotation 3D electron diffraction methods are also increasingly popular for the structure analysis of very small organic molecular crystals .Scientific Research Applications
Synthesis and Structural Studies :
- Albreht et al. (2009) focused on the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into other compounds, indicating a potential for creating diverse derivatives for various applications (Albreht, Uršič, Svete, & Stanovnik, 2009).
- Dawood et al. (2013) conducted synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives, suggesting the potential for designing compounds with specific properties (Dawood, Mohamed, Alsenoussi, & Ibrahim, 2013).
- Wardkhan et al. (2008) explored new approaches for the synthesis of thiazoles and their fused derivatives, revealing potential for antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Biological Activities :
- Patel et al. (2012) synthesized and evaluated a novel series of thiazolidinone derivatives as antimicrobial agents, showcasing the potential of these compounds in combating microbial infections (Patel, Kumari, & Patel, 2012).
- Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and evaluated their anti-inflammatory activity, indicating potential therapeutic applications (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).
- Elaasar and Saied (2008) synthesized new thiazolidine and imidazolidine derivatives and reported different antimicrobial effects, further supporting the potential for pharmaceutical applications (Elaasar & Saied, 2008).
Potential for Drug Development :
- Bhandari et al. (2010) designed, synthesized, and evaluated novel indomethacin analogs with reduced gastrointestinal toxicity, demonstrating the potential of thiazole derivatives in developing safer drugs (Bhandari, Parikh, Bothara, Chitre, Lokwani, Devale, Modhave, Pawar, & Panda, 2010).
- Khidre and Radini (2021) synthesized novel thiazole derivatives and assessed them as antimicrobial agents, highlighting their potential in addressing antibiotic resistance (Khidre & Radini, 2021).
- Shi et al. (2017) synthesized 2-phenylthiazole derivatives for treating Alzheimer's disease, showing the applicability of these compounds in neurodegenerative disorders (Shi, Tang, Ma, Min, Xu, Liu, Song, Liu, & Song, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds could involve further exploration of their therapeutic potential. Imidazole, a related compound, has been found to have a broad range of biological activities, suggesting potential applications in drug discovery . Additionally, the compound “4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide” is noted as a versatile material used in scientific research, offering potential applications in drug discovery, medicinal chemistry, and bioactive compound synthesis.
Properties
IUPAC Name |
1-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-16-10-6-7-11-23(16)17(24)12-15-13-26-19(21-15)22-18(25)20-14-8-4-3-5-9-14/h3-5,8-9,13,16H,2,6-7,10-12H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKTUXNFSZDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
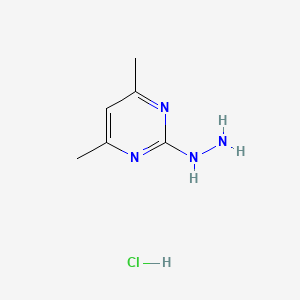
![2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(propan-2-yl)acetamide](/img/structure/B2625745.png)

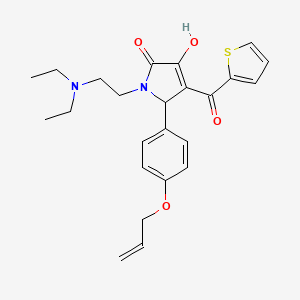
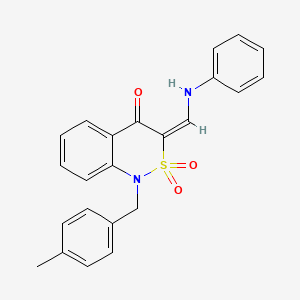
![N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2625754.png)
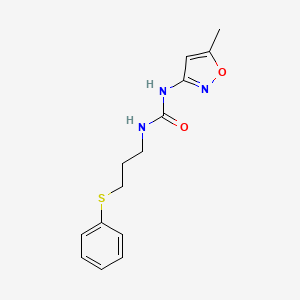
![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)
![1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine](/img/structure/B2625758.png)
![3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2625759.png)
